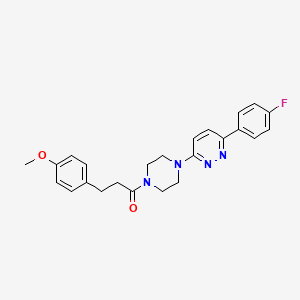

1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Beschreibung

The compound 1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone with two key substituents:

- A 4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazinyl group at position 1.

- A 4-methoxyphenyl group at position 2.

This structure combines a pyridazine heterocycle (substituted with a 4-fluorophenyl group) and a piperazine ring, which are common pharmacophores in central nervous system (CNS) and anti-inflammatory agents. The 4-methoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties.

Eigenschaften

IUPAC Name |

1-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-31-21-9-2-18(3-10-21)4-13-24(30)29-16-14-28(15-17-29)23-12-11-22(26-27-23)19-5-7-20(25)8-6-19/h2-3,5-12H,4,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFQPAOUFIEQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural features that suggest interactions with various biological targets.

Neuropharmacology

Preliminary studies indicate that this compound may selectively inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with neurodegenerative disorders.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one | TBD | TBD |

Anticancer Research

The cytotoxic properties of this compound are under investigation for potential anticancer applications. In vitro studies have shown that it exhibits low toxicity against normal cells while demonstrating significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro tests using L929 fibroblast cells showed that the compound maintained low toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development in cancer therapy.

Biochemical Assays

The compound's ability to interact with equilibrative nucleoside transporters (ENTs) is being studied for its implications in nucleotide synthesis and adenosine regulation, which are critical pathways in cellular metabolism.

Case Study 1: MAO-B Inhibition

A comparative study evaluated several derivatives of this compound for their MAO-B inhibitory activities. The results indicated that modifications in the fluorophenyl and piperazine structures significantly influenced the potency of inhibition.

Case Study 2: Cytotoxicity Assessment

Research conducted on several cancer cell lines demonstrated that the compound exhibited selective cytotoxicity, making it a candidate for further evaluation in anticancer drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

The table below highlights structural similarities and differences with key analogs:

Key Observations:

- Pyridazine vs. Pyridazinone: The target compound’s pyridazine ring lacks the ketone oxygen present in pyridazinone analogs (e.g., ), which may reduce hydrogen-bonding capacity .

- Piperazine Conformation : The piperazine ring in adopts a chair conformation with puckering parameters (QT = 0.566 Å, θ = 0.5°) , a feature likely shared by the target compound.

Pharmacological Activities

Insights:

- The 4-methoxyphenyl group in the target compound could enhance blood-brain barrier penetration compared to chlorophenyl analogs (e.g., ) due to increased lipophilicity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one, and how are yield and purity optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to integrate the pyridazin-3-yl and piperazine moieties.

- Nucleophilic substitution for introducing the 4-fluorophenyl group.

- Ketone formation via Friedel-Crafts acylation or similar methods for the propan-1-one backbone .

Optimization strategies : - Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.

- Catalytic agents (e.g., Pd/C for coupling steps) to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperazine N-methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion for C₂₄H₂₅FN₄O₂).

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) stretches .

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What preliminary biological activities have been reported for this compound?

- In vitro assays : Screening against kinase targets (e.g., PI3K or EGFR) due to the pyridazine core’s affinity for ATP-binding pockets.

- Cellular cytotoxicity : IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays .

- Receptor binding : Radioligand displacement studies for serotonin or dopamine receptors, leveraging the piperazine moiety’s GPCR interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological approach :

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based functional assays (e.g., cAMP accumulation) to rule out assay-specific artifacts .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

- Statistical modeling : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity in assay buffers) .

Q. What computational strategies predict the compound’s target engagement and off-target risks?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the pyridazine and piperazine regions .

- Pharmacophore mapping : Align with known inhibitors (e.g., imatinib for kinase inhibition) to identify shared interaction motifs.

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET properties (e.g., CYP450 inhibition) .

Q. How do structural modifications to the pyridazin-3-yl or piperazin-1-yl groups alter pharmacological profiles?

Case studies :

- Pyridazine substitution : Replacing 4-fluorophenyl with 3-trifluoromethyl enhances lipophilicity (logP ↑0.5) but reduces aqueous solubility .

- Piperazine N-alkylation : Adding methyl groups decreases metabolic clearance (e.g., t₁/₂ ↑ from 2.1 to 4.3 hrs in microsomal assays) .

Experimental validation : - SAR libraries : Synthesize 10–15 analogs with systematic substitutions.

- Dose-response curves : Compare potency shifts (ΔpIC₅₀) in target vs. off-target assays .

Q. What challenges arise in formulation development due to the compound’s physicochemical properties?

- Low solubility : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability.

- Thermal instability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C, requiring lyophilization for long-term storage .

- pH sensitivity : Degradation in acidic conditions (t₁/₂ <24 hrs at pH 2) necessitates enteric coating for oral delivery .

Q. What environmental impact assessments are needed for this compound?

- Biodegradation studies : OECD 301B tests to measure mineralization rates in aquatic systems.

- Ecotoxicology : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition assays .

- Bioaccumulation : Predict log Kow (e.g., 3.8 via EPI Suite) to assess potential for biomagnification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.